molecular formula C9H11BrClNO2 B8030569 Methyl 5-amino-2-bromo-4-methylbenzoate HCl

Methyl 5-amino-2-bromo-4-methylbenzoate HCl

Cat. No.: B8030569
M. Wt: 280.54 g/mol
InChI Key: NQUUVQFHBTXJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-bromo-4-methylbenzoate HCl ( 2304583-83-1) is a chemical intermediate of significant interest in pharmaceutical research and development. Its molecular formula is C9H11BrClNO2, with a molecular weight of 280.54 g/mol . This compound serves as a key building block in sophisticated multi-step synthetic pathways. It is notably utilized in the development of an efficient large-scale synthesis for key intermediates of SGLT2 (Sodium-Glucose Co-Transporter 2) inhibitors, a major class of prescription drugs for treating type II diabetes . In one documented synthetic route, this compound is a direct precursor obtained from the bromination of a starting ester material, and it is subsequently used in a diazotization-Sandmeyer reaction to introduce other functional groups critical for constructing the final active pharmaceutical ingredient . Its application in such targeted syntheses underscores its value in advancing the discovery and manufacturing of new therapeutic agents. This product is intended for research and development use only in a laboratory setting. It is not intended for personal, medicinal, or household use.

Properties

IUPAC Name

methyl 5-amino-2-bromo-4-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-5-3-7(10)6(4-8(5)11)9(12)13-2;/h3-4H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUUVQFHBTXJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Reductive Amination Route

The synthesis begins with 4-methylbenzoic acid as the precursor. Initial conversion to 4-methylbenzoyl chloride via thionyl chloride (SOCl₂) ensures reactivity for subsequent Friedel-Crafts acylation. Aluminum chloride (AlCl₃)-catalyzed acylation with bromobenzene introduces a bromine substituent, yielding 2-bromo-4-methylbenzophenone . Meta-bromination using NBS under radical conditions produces 5-bromo-2-bromo-4-methylbenzophenone , followed by reductive amination with ammonia and sodium cyanoborohydride (NaBH₃CN) to install the amino group. Final esterification with methanol and HCl yields the target compound. Purification via column chromatography (petroleum ether/ethyl acetate) ensures >90% purity.

Advantages :

  • High regioselectivity in bromination steps.

  • Compatibility with large-scale production due to robust intermediates.

Limitations :

  • Multi-step synthesis increases time and cost.

  • Friedel-Crafts acylation requires strict anhydrous conditions.

Direct Bromination of Methyl 3-Amino-4-Methylbenzoate

A streamlined approach starts with methyl 3-amino-4-methylbenzoate (CAS 18595-18-1). Bromination using NBS in dimethylformamide (DMF) at 0°C for 20 minutes achieves methyl 5-amino-2-bromo-4-methylbenzoate with 90% yield. The reaction proceeds via electrophilic aromatic substitution, where NBS generates bromonium ions targeting the para position relative to the amino group. Quenching in water and extraction with ethyl acetate, followed by silica gel chromatography, affords the product in high purity.

Reaction Conditions :

  • Temperature : 0°C (prevents over-bromination).

  • Solvent : DMF (polar aprotic, enhances NBS reactivity).

  • Molar Ratio : 1:1 (substrate:NBS).

Advantages :

  • Single-step bromination reduces synthesis complexity.

  • High yield (90%) and short reaction time (20 minutes).

Nitration-Hydrogenation-Chlorination Adaptation

Although developed for chlorinated analogs (e.g., 2-amino-3-methyl-5-chlorobenzoic acid), this method offers insights into functional group compatibility. Nitration of m-methylbenzoic acid with 60–75% nitric acid at 0–20°C introduces a nitro group, which is reduced to an amine via hydrogenation (Pd/C catalyst). While the original protocol uses chlorination, substituting NBS for chlorine reagents enables bromination at the 5-position. Esterification with methanol/HCl finalizes the structure.

Key Modifications :

  • Replace chlorination reagents (e.g., Cl₂) with NBS for bromination.

  • Optimize solvent (DMF or sulfolane) to stabilize intermediates.

Yield Considerations :

  • Nitration-hydrogenation steps yield 63–68% in chlorinated analogs.

  • Bromination efficiency depends on NBS stoichiometry and temperature.

Industrial-Scale Synthesis and Cost Optimization

Dimethyl Terephthalate-Based Route

A cost-effective industrial method utilizes dimethyl terephthalate as the starting material. Nitration, hydrolysis, and hydrogenation produce 2-amino-4-(methoxycarbonyl)benzoic acid , which undergoes bromination with NBS in tetrahydrofuran (THF) at 0–5°C. Esterification with methanol/HCl completes the synthesis, achieving a 24% total yield over six steps.

Scale-Up Challenges :

  • Purification : Distillation and column chromatography are replaced with crystallization for bulk production.

  • Catalyst Recycling : Pd/C recovery reduces costs in hydrogenation.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Purity Reference
Friedel-Crafts Acylation4-Methylbenzoic AcidAcylation, Bromination70–75%>90%
Direct BrominationMethyl 3-Amino-4-MethylbenzoateElectrophilic Substitution90%99%
Nitration-Hydrogenationm-Methylbenzoic AcidNitration, Bromination63–68%99%
Industrial ScaleDimethyl TerephthalateNitration, Bromination24%99.5%

Insights :

  • Direct Bromination offers the highest yield (90%) but requires expensive starting materials.

  • Industrial Methods prioritize low-cost precursors despite lower yields.

Reaction Optimization and Troubleshooting

Bromination Efficiency

NBS concentration and temperature critically influence bromination. Excess NBS (1.2 equivalents) at 0°C minimizes di-brominated byproducts. Radical initiators like benzoyl peroxide (1–2% wt) enhance reaction rates in non-polar solvents.

Purification Strategies

  • Column Chromatography : Effective for lab-scale purification (petroleum ether/ethyl acetate).

  • Crystallization : Preferred industrially using ethanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromo-4-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can modify the amino group to form different functional groups.

Scientific Research Applications

Scientific Research Applications

Methyl 5-amino-2-bromo-4-methylbenzoate HCl has a broad spectrum of applications across various scientific fields:

Chemistry

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Reactivity : The compound can undergo various chemical reactions including substitution, oxidation, reduction, and hydrolysis, making it versatile for synthetic applications.

Biology

  • Biological Activity : Research indicates that Methyl 5-amino-2-bromo-4-methylbenzoate has potential biological activities that warrant further exploration in enzyme interactions and cellular processes.
  • Antimicrobial Properties : Studies have shown that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Compound NameMinimum Inhibitory Concentration (MIC) (µg/mL)Target Bacteria
Methyl 5-amino-2-bromo-4-methylbenzoate75Staphylococcus aureus
Methyl 5-amino-2-chlorobenzoate100Escherichia coli
Ethyl 4-aminobenzoate150Klebsiella pneumoniae

Medicine

  • Pharmaceutical Development : Ongoing research is investigating its potential as a pharmaceutical agent, particularly as a building block for SGLT2 inhibitors used in diabetes therapy.
  • Antiviral Activity : A study demonstrated its synthesis as an intermediate for developing antiviral agents targeting hepatitis B virus (HBV), showing promising efficacy against viral replication.

Industry

  • Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its chemical properties that allow for various modifications.

Synthesis and Antiviral Activity

A study highlighted the synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate as an intermediate for developing antiviral agents targeting HBV. The compound exhibited EC₅₀ values in the low micromolar range (1.1 - 7.7 µM), indicating potential effectiveness against viral replication without significant cytotoxicity.

Pharmaceutical Applications

Research is exploring the use of this compound in synthesizing novel pharmaceuticals, particularly focusing on enhancing bioactivity and pharmacokinetic properties through structural modifications.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-bromo-4-methylbenzoate HCl involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 5-amino-2-bromo-4-methylbenzoate HCl, its structural and functional analogs are analyzed below. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural Analogs and Substituent Effects

Compound Name Substituents (Position) Molecular Formula Key Features
This compound -NH₂ (5), -Br (2), -CH₃ (4) C₁₀H₁₁BrNO₂·HCl Enhanced solubility (HCl salt); methyl group increases lipophilicity.
Methyl 5-amino-2-bromo-4-chlorobenzoate -NH₂ (5), -Br (2), -Cl (4) C₉H₇BrClNO₂ Chlorine’s electronegativity enhances electrophilic reactivity.
Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate -OAc (4), -Br (3), -Cl (5), -OH (2) C₁₁H₁₀BrClNO₄ Hydroxy and acetyl groups enable hydrogen bonding; broader bioactivity.

Biological Activity

Methyl 5-amino-2-bromo-4-methylbenzoate hydrochloride (CAS No. 474330-54-6) is a chemical compound that has attracted significant attention due to its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

Methyl 5-amino-2-bromo-4-methylbenzoate HCl is characterized by:

  • Molecular Formula : C₉H₁₀BrN₁O₂
  • Molecular Weight : 232.09 g/mol
  • Functional Groups : Amino group (-NH₂), bromine atom (Br), and methyl ester (-COOCH₃) attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the bromine atom can facilitate halogen bonding, influencing enzyme activity and receptor binding. These interactions can modulate cellular processes, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds similar to Methyl 5-amino-2-bromo-4-methylbenzoate exhibit antimicrobial properties. For instance, studies have shown that derivatives of brominated benzoates demonstrate significant antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds:

Compound NameMIC (µg/mL)Target Bacteria
Methyl 5-amino-2-bromo-4-methylbenzoate75Staphylococcus aureus
Methyl 5-amino-2-chlorobenzoate100E. coli
Ethyl 4-aminobenzoate150Klebsiella pneumoniae

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that this compound has favorable safety profiles. The compound exhibited low cytotoxicity in various cell lines, with CC₅₀ values greater than 80 µM, indicating a high selectivity index (SI) for therapeutic applications.

Case Studies

  • Synthesis and Antiviral Activity : A study demonstrated the synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate as an intermediate for developing antiviral agents targeting hepatitis B virus (HBV). The compound showed promising EC₅₀ values in the low micromolar range (1.1 - 7.7 µM), indicating potential effectiveness against viral replication without significant cytotoxicity .
  • Pharmaceutical Applications : Ongoing research is exploring the use of this compound as a building block in synthesizing novel pharmaceuticals, particularly in the development of SGLT2 inhibitors for diabetes therapy. Its unique structure allows for modifications that enhance bioactivity and pharmacokinetic properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
Methyl 5-amino-2-bromobenzoateLacks methyl group on benzeneModerate antibacterial activity
Methyl 5-amino-2-bromo-4-chlorobenzoateContains chlorine instead of methylHigher cytotoxicity observed
Ethyl 4-aminobenzoateDifferent alkyl groupLimited antimicrobial efficacy

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 5-amino-2-bromo-4-methylbenzoate HCl, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification or substitution reactions. For example, a reflux system using HCl as a catalyst in anhydrous tetrahydrofuran (THF) under magnetic stirring for 10–12 hours is effective . Key steps include:

  • Equimolar mixing of precursor acids (e.g., 4-substituted benzoic acids) with brominated intermediates.
  • Monitoring reaction progress via thin-layer chromatography (TLC) on silica plates.
  • Purification using silica gel column chromatography with optimized solvent ratios (e.g., 85:15 ethyl acetate/hexane) .
    • Optimization : Adjust HCl concentration (e.g., 0.5–1.0 M) and reflux time to balance yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at C2, methyl at C4) and ester/amine functionality.
  • FTIR : Identify key functional groups (e.g., C=O ester stretch at ~1700 cm1^{-1}, N-H stretches for the amine group) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M-Cl]+^+ for the HCl salt).
  • Elemental Analysis : Validate stoichiometry (C, H, N, Br, Cl percentages) .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer :

  • HPLC Analysis : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Stability Tests : Store samples under inert atmospheres (N2_2) at -20°C. Monitor degradation via periodic TLC or NMR.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled heating rates (e.g., 10°C/min) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural analysis?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement, incorporating restraints for disordered atoms (e.g., bromine or methyl groups). For twinned data, apply the TWIN/BASF commands in SHELX .
  • Validation : Cross-check with WinGX for symmetry validation and ORTEP-3 for graphical visualization of thermal ellipsoids .
  • Example Workflow :
StepTool/ParameterPurpose
1SHELXD (SHELX)Phase determination
2OLEX2 GUIModel building
3PLATONValidation of hydrogen bonding

Q. What computational strategies are effective for studying the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., bromine’s polarizability).
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on crystal structures from the Protein Data Bank (PDB) .
  • Example : Docking scores (ΔG) below -7.0 kcal/mol suggest strong binding affinity.

Q. How can stability under acidic conditions be systematically evaluated for drug delivery applications?

  • Methodological Answer :

  • Experimental Design : Apply Box-Behnken design (BBD) to optimize variables:
VariableRange
pH2–6
[HCl]0.1–1 M
Time1–24 h
  • Analysis : Langmuir isotherm models to quantify adsorption capacity (e.g., 103.10 mg/g for Cd2+^{2+} in mesoporous silica studies, analogous to drug-loading efficiency) .

Q. What strategies address discrepancies in bioactivity data across different assays?

  • Methodological Answer :

  • Normalization : Express activity as IC50_{50} ± SEM (standard error of mean) across ≥3 replicates.
  • Control Experiments : Include reference inhibitors (e.g., chloroquine for antimalarial assays) to calibrate assay conditions.
  • Statistical Tools : Use ANOVA to identify significant variances (p < 0.05) between datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.